3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
Structure and Synthesis 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. The compound features a 2-chlorophenyl group at position 3 and a (5-methylfuran-2-yl)methyleneamino moiety at position 4 of the triazole ring. Its synthesis typically involves the condensation of 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 5-methylfuran-2-carbaldehyde under acidic or microwave-assisted conditions, forming a stable imine (C=N) linkage . Structural confirmation relies on spectroscopic techniques (IR, $ ^1H $-NMR) and X-ray crystallography .
Properties
CAS No. |
478254-16-9 |
|---|---|
Molecular Formula |
C14H11ClN4OS |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11ClN4OS/c1-9-6-7-10(20-9)8-16-19-13(17-18-14(19)21)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,21)/b16-8+ |
InChI Key |
VLXWCASCVKMQMO-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using chlorophenyl halides under basic conditions.
Attachment of the methylfuran moiety: This is typically done through a condensation reaction with 5-methylfuran-2-carbaldehyde in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₄H₁₁ClN₄OS
- Molecular Weight : 318.78 g/mol
- CAS Number : 478254-16-9
The structure features a triazole ring, which is known for its stability and ability to interact with biological receptors. The presence of a thione functional group enhances its biological activity by allowing for various interactions within biological systems.
Anticancer Applications
Research has shown that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Specifically, compounds with the triazole-thione structure have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have indicated that triazole derivatives can inhibit the growth of melanoma and breast cancer cells. The selectivity towards cancer cells is attributed to the compound's ability to interact with cellular mechanisms involved in proliferation and apoptosis .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways. The triazole moiety acts as a pharmacophore that binds to specific targets within the cell, leading to programmed cell death .
- Case Studies : A study involving various hydrazone derivatives of triazoles showed enhanced anticancer activity compared to their parent compounds. These derivatives were tested against human melanoma (IGR39) and pancreatic carcinoma (Panc-1) cell lines, revealing promising results in terms of selectivity and potency .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad-Spectrum Activity : Triazole derivatives have been reported to possess activity against a range of bacteria and fungi. The presence of chlorine and furan rings contributes to their effectiveness by enhancing lipophilicity and membrane penetration.
- Mechanism : The antimicrobial action is believed to stem from interference with microbial cell wall synthesis or function, potentially through inhibition of enzymes critical for cell viability .
Pharmacological Insights
- Drug Development Potential : The stability and solubility provided by the triazole structure make it a suitable candidate for drug development. Its ability to form hydrogen bonds enhances its interaction with biological targets, which is crucial for drug efficacy .
- In Silico Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that it could effectively bind to proteins involved in cancer progression and microbial resistance mechanisms .
- Hybrid Compounds : Research continues into creating hybrid compounds that incorporate 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione with other pharmacologically active moieties to enhance bioactivity and reduce side effects .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : $ C{15}H{12}ClN_4OS $
- Molecular Weight : ~344.8 g/mol (estimated based on analogous compounds in and ).
- Functional Groups : The 2-chlorophenyl group enhances lipophilicity, while the 5-methylfuran moiety contributes to π-π stacking interactions, influencing biological activity and solubility .
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-5-thiones are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis with key analogues:
Structural Validation
- X-ray Crystallography: Confirms planar geometry of the triazole-thione core and E-configuration of the imine bond in analogues like 4-((4-fluorobenzylidene)amino)-3-methyl derivatives .
- Spectroscopy : IR peaks at 1511–1236 cm$^{-1}$ (C=N and C-S stretching) and $ ^1H $-NMR signals at δ 7.19–9.63 ppm (aromatic and imine protons) are consistent across derivatives .
Biological Activity
The compound 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione , with CAS number 478254-16-9, belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₁₁ClN₄OS
- Molecular Weight : 318.78 g/mol
- Structural Features : The compound features a triazole ring substituted with a chlorophenyl group and a furan moiety linked via a methylene bridge.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study evaluated the cytotoxic effects of triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds similar to the target compound showed enhanced cytotoxicity against melanoma cells compared to other types .
| Cell Line | IC50 (μM) |
|---|---|
| IGR39 (Melanoma) | 6.2 |
| MDA-MB-231 | 43.4 |
| Panc-1 | 27.3 |
The mechanism underlying the anticancer activity of triazole derivatives often involves the inhibition of key enzymes involved in cancer progression. The presence of sulfur in the triazole structure enhances its ability to interact with biological targets through hydrogen bonding and ion chelation .
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. A range of studies indicates that these compounds can inhibit the growth of various bacterial and fungal strains, demonstrating potential as therapeutic agents against infectious diseases .
Case Studies
- Study on Antiproliferative Effects : A series of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles were synthesized and tested for antiproliferative activity against colorectal cancer cell lines (HT-29). The study found that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the triazole scaffold can enhance biological activity .
- Molecular Docking Studies : Molecular docking studies have indicated that triazole derivatives can effectively bind to proteins involved in cancer signaling pathways such as MEK1 and ERK2. This binding is crucial for their potential use as targeted therapies in cancer treatment .
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